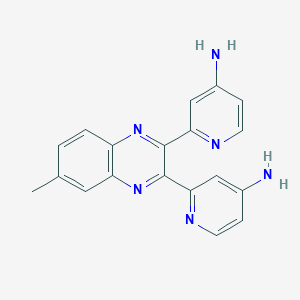
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of thiadiazole and chromene Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, while chromene is a benzopyran derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with an appropriate chlorinating agent, such as phosphorus oxychloride . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . The final step involves coupling the thiadiazole and chromene moieties under suitable conditions, such as using a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
化学反応の分析
Types of Reactions
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
科学的研究の応用
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chromene moiety can contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Imidazoles: These compounds, like histamine, are known for their roles in biological processes and as pharmaceutical agents.
Triazoles: Compounds like fluconazole are widely used as antifungal agents.
Uniqueness
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of thiadiazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
特性
分子式 |
C13H9ClN2O3S |
|---|---|
分子量 |
308.74 g/mol |
IUPAC名 |
(5-chlorothiadiazol-4-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O3S/c14-12-10(15-16-20-12)7-19-13(17)9-5-8-3-1-2-4-11(8)18-6-9/h1-5H,6-7H2 |
InChIキー |
TZXYMFQZPJGOAF-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(SN=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





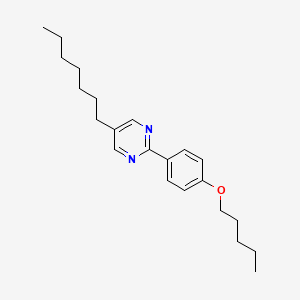

![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
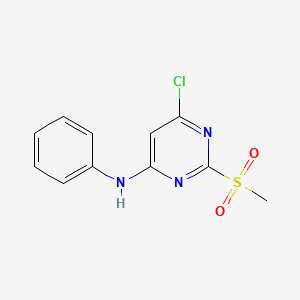

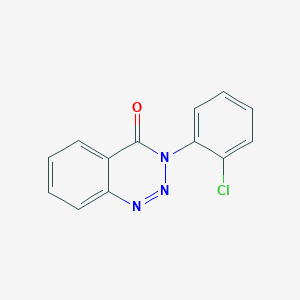
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
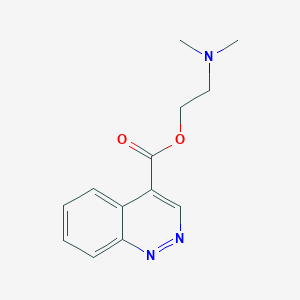
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)

